![molecular formula C14H9ClN2O5 B2664935 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid CAS No. 115002-83-0](/img/structure/B2664935.png)
2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a nitro group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid typically involves the reaction of 4-chloroaniline with 6-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-[(4-Chlorophenyl)amino]-6-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloroaniline and 6-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Cholinesterase Inhibition
One of the prominent applications of 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid is its role as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives of this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning.
- Case Study : A study identified that O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate, a derivative of the compound, demonstrated an IC50 value of 38.98 µM against AChE, indicating its potential effectiveness as a therapeutic agent for Alzheimer's disease treatment .
2. Antidiabetic Properties
Research has also explored the antidiabetic potential of compounds related to this compound. These compounds have been synthesized and evaluated for their ability to inhibit enzymes such as α-glucosidase and α-amylase, which play significant roles in carbohydrate metabolism.
- Case Study : A series of N-(alkyl/aryl)-4-nitrobenzamide derivatives, including those with the chlorophenyl substituent, were tested for antidiabetic activity. One particular compound was found to be highly effective against both α-glucosidase and α-amylase, demonstrating promising results in managing type 2 diabetes .
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Chlorophenyl)carbamoyl]butanoic acid: Similar structure but with a butanoic acid core instead of a benzoic acid core.
2-[(4-Chlorophenyl)carbamoyl]benzoic acid: Lacks the nitro group present in 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid.
Uniqueness
This compound is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical and biological properties
Biologische Aktivität
2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a carbamoyl group attached to a nitrobenzoic acid framework, which contributes to its unique reactivity and biological profile. The presence of the 4-chlorophenyl moiety enhances its lipophilicity, potentially improving bioavailability.
The biological activity of this compound primarily involves its interaction with specific enzymes. It has been studied for its potential as an enzyme inhibitor , particularly against cholinesterases (AChE and BChE). The mechanism typically involves binding to the active site of these enzymes, thereby inhibiting substrate binding and catalytic activity .
Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on cholinesterases, with varying IC50 values indicating its potency:
- AChE Inhibition : IC50 values range from 38.98 µM to 89.74 µM across different derivatives .
- BChE Inhibition : The most potent derivatives exhibited IC50 values as low as 1.60 µM, indicating a strong selectivity for BChE over AChE .
Compound | Enzyme | IC50 (µM) |
---|---|---|
This compound | AChE | 38.98 - 89.74 |
This compound | BChE | 1.60 |
Antimicrobial Activity
Research indicates that this compound may also exhibit antimicrobial properties, particularly against various strains of bacteria and fungi. Its structural analogs have shown promise in inhibiting pathogens such as Mycobacterium smegmatis and Trichophyton mentagrophytes .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and safety profiles of carbamate derivatives:
- Study on Cholinesterase Inhibitors : A series of carbamate derivatives were evaluated for their inhibitory effects on AChE and BChE. Among them, compounds structurally similar to this compound showed improved selectivity and lower cytotoxicity compared to established drugs like rivastigmine .
- Antimicrobial Screening : Compounds with similar functional groups were tested against various microbial strains, revealing moderate to strong inhibitory effects, suggesting that modifications in the nitrobenzoic acid structure could enhance antimicrobial potency .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Key Feature | Biological Activity |
---|---|---|
3-Nitro-2-[(4-chlorophenyl)carbamoyl]benzoic acid | Nitro group presence | Moderate AChE inhibition |
2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid | Hydroxy group addition | Enhanced antimicrobial activity |
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)carbamoyl]-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-8-4-6-9(7-5-8)16-13(18)10-2-1-3-11(17(21)22)12(10)14(19)20/h1-7H,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXYHKBVXKSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.